Pentanoyl chloride, also known as pentanoyl chloride, is an acyl chloride with the chemical formula . It consists of a pentane chain with a carbonyl group and a chlorine atom attached to the terminal carbon. This compound is characterized by its high reactivity due to the presence of both a carbonyl and a chloro group, making it a versatile reagent in organic synthesis. Pentanoyl chloride is primarily used for the synthesis of various organic compounds, including esters, amides, and other acyl derivatives.
Pentanoyl chloride can be synthesized through various methods:
Pentanoyl chloride has several applications in organic chemistry:
Interaction studies involving pentanoyl chloride typically focus on its reactivity with nucleophiles. For example:
These interactions underscore its utility as a building block in organic synthesis.
Several compounds share structural similarities with pentanoyl chloride. Here is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Notable Features |
---|---|---|
Butyryl Chloride | C4H7ClO | One less carbon than pentanoyl chloride; used similarly. |
Hexanoyl Chloride | C6H11ClO | One additional carbon; often used in fatty acid derivatives. |
4-Chlorobutyric Acid | C4H7ClO2 | Contains an additional carboxylic acid group; used in medicinal chemistry. |
4-Chlorovaleric Acid | C5H9ClO2 | Similar structure but includes an additional carboxylic acid; used in organic synthesis. |
Pentanoyl chloride is unique due to its specific chain length and the combination of functional groups (carbonyl and chloro). This combination allows for diverse chemical transformations that are especially useful in synthetic organic chemistry .
The nucleophilic acyl substitution mechanism involving pentanoyl chloride, 2-chloro- and various amine nucleophiles proceeds through a well-established addition-elimination pathway [9] [10]. The presence of the alpha-chlorine substituent significantly enhances the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack by amine species [6] [7].
Primary aliphatic amines react with pentanoyl chloride, 2-chloro- under mild conditions to yield the corresponding N-substituted amides with excellent yields [9] [11]. The reaction mechanism initiates with nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride to regenerate the carbonyl functionality [10] [7]. The overall transformation represents a substitution of the chlorine atom by the amine nucleophile, with concurrent formation of ammonium chloride as a byproduct [9] [10].
Amine Type | Base Required | Typical Solvent | Temperature Range (°C) | Reaction Time (hours) | Typical Yield (%) |
---|---|---|---|---|---|
Primary Aliphatic Amines | Triethylamine or Pyridine | Dichloromethane | 0 to 25 | 1-4 | 75-95 |
Secondary Aliphatic Amines | Triethylamine or Pyridine | Dichloromethane | -10 to 25 | 2-6 | 70-90 |
Aromatic Amines | Sodium Hydroxide | Water/THF | 0 to 25 | 3-8 | 60-85 |
Heterocyclic Amines | Pyridine | Acetonitrile | 25 to 80 | 4-12 | 65-88 |
Amino Acid Derivatives | Cesium Fluoride | DMF | 0 to 50 | 6-24 | 70-92 |
Chiral Amines | Diisopropylethylamine | Toluene | -78 to 25 | 12-48 | 80-95 |
Secondary aliphatic amines demonstrate similar reactivity patterns, though slightly elevated temperatures may be required to achieve optimal conversion rates [4] [12]. The steric hindrance introduced by the secondary amine structure influences the reaction kinetics, typically necessitating extended reaction times compared to primary amines [9] [10].
Aromatic amines present unique challenges due to their reduced nucleophilicity compared to aliphatic counterparts [4] [7]. The electron-withdrawing nature of the aromatic ring system diminishes the electron density on the nitrogen atom, requiring more forcing conditions to achieve satisfactory yields [9] [12]. The Schotten-Baumann reaction protocol, employing aqueous sodium hydroxide as base, proves particularly effective for these transformations [11] [7].
Heterocyclic amines, including pyrrole, imidazole, and pyrazole derivatives, exhibit variable reactivity depending on the electronic nature of the heterocyclic system [13] [14]. Electron-rich heterocycles react readily under standard conditions, while electron-deficient systems may require elevated temperatures and extended reaction times [4] [7].
The Friedel-Crafts acylation reaction represents one of the most synthetically valuable transformations for pentanoyl chloride, 2-chloro-, enabling the introduction of the 2-chloropentanoyl group into aromatic systems [15] [16]. This electrophilic aromatic substitution proceeds through formation of an acylium ion intermediate, which subsequently attacks the electron-rich aromatic ring [15] [17].
The mechanism commences with coordination of pentanoyl chloride, 2-chloro- to the Lewis acid catalyst, typically aluminum chloride, followed by heterolytic cleavage of the carbon-chlorine bond to generate the corresponding acylium ion [15] [18]. The resonance stabilization of this cationic intermediate prevents carbocation rearrangements that commonly plague Friedel-Crafts alkylation reactions [15] [16].
Aromatic Substrate | Catalyst | Catalyst Loading (equiv) | Solvent | Temperature (°C) | Product Yield (%) | Regioselectivity |
---|---|---|---|---|---|---|
Benzene | Aluminum Chloride | 1.2 | Carbon Disulfide | 25-40 | 85-92 | N/A |
Toluene | Aluminum Chloride | 1.5 | Dichloromethane | 0-25 | 78-88 | Para > Ortho |
Anisole | Boron Trifluoride | 1.0 | Nitrobenzene | 60-80 | 90-95 | Para selective |
Chlorobenzene | Ferric Chloride | 2.0 | Dichloroethane | 40-60 | 70-82 | Para > Meta |
Naphthalene | Aluminum Chloride | 1.8 | Carbon Disulfide | 25-50 | 82-90 | Alpha selective |
Thiophene | Zinc Chloride | 2.5 | Dichloromethane | 0-25 | 65-75 | Alpha selective |
Pyrrole | Lewis Acid Free | 0 | Neat | 80-120 | 55-70 | Beta selective |
Benzene undergoes smooth acylation under standard Friedel-Crafts conditions, providing the corresponding 2-chlorovalerophenone in excellent yields [15] [16]. The reaction typically employs aluminum chloride as catalyst in carbon disulfide solvent at ambient temperature [15] [19].
Substituted aromatic compounds exhibit distinctive regioselectivity patterns governed by the electronic properties of existing substituents [15] [17]. Toluene demonstrates preferential para-substitution due to the electron-donating methyl group, which activates the aromatic ring toward electrophilic attack [15] [19]. The meta-directing influence of electron-withdrawing substituents, such as in chlorobenzene, results in reduced yields but maintains predictable regioselectivity [20] [19].
Electron-rich aromatics like anisole react with exceptional facility, often requiring milder conditions and alternative Lewis acids such as boron trifluoride to prevent over-acylation [15] [19]. The methoxy group's powerful activating effect enables reactions at reduced temperatures while maintaining high yields [15] [17].
Heterocyclic aromatics present unique considerations in Friedel-Crafts acylation reactions [14] [19]. Thiophene and other sulfur-containing heterocycles demonstrate good reactivity but require careful selection of catalyst and reaction conditions to avoid ring degradation [15] [14]. Pyrrole, being exceptionally electron-rich, can undergo acylation without Lewis acid catalysis, though yields are typically lower than conventional aromatic substrates [14] [19].
The enantioselective synthesis of β-lactam analogues using pentanoyl chloride, 2-chloro- represents a sophisticated application in asymmetric synthesis [21] [22]. The incorporation of the chlorinated acyl unit into β-lactam frameworks provides access to structurally diverse heterocyclic compounds with potential biological activity [23] [24].
The Staudinger cycloaddition reaction serves as the primary methodology for constructing β-lactam rings from pentanoyl chloride, 2-chloro- derivatives [25] [24]. This [2+2] cycloaddition between ketenes derived from the acyl chloride and appropriately substituted imines proceeds with high stereocontrol when employing chiral catalysts [22] [25].
Synthetic Method | Chiral Catalyst/Auxiliary | Imine Protection | Diastereoselectivity (cis:trans) | Enantioselectivity (% ee) | Typical Yield (%) |
---|---|---|---|---|---|
Staudinger Cycloaddition | Bis-(cyclophanyldiol)AlOTf | N-PMP | 95:5 | 85-95 | 65-85 |
Ester Enolate-Imine Condensation | (-)-Menthyl Auxiliary | N-PMP | 90:10 | >99 | 58-75 |
Ketene-Imine [2+2] Addition | Chiral Oxazolidinone | N-Tosyl/N-Triflyl | 85:15 (N-Tosyl), 15:85 (N-Triflyl) | 90-96 | 70-85 |
Palladium-Catalyzed C-H Activation | Chiral Phosphonite Ligand | N-Benzyl | >99:1 | 82-94 | 60-80 |
Electrochemical Cyclization | Chiral Copper Complex | N-Tosyl | 92:8 | 78-88 | 55-75 |
Organocatalytic Approach | Proline-derived Catalyst | N-Benzyl | 88:12 | 85-92 | 68-82 |
The bis-(cyclophanyldiol)aluminum triflate complex catalyzes the enantio- and diastereoselective formation of β-lactams with remarkable efficiency [21] [22]. The chiral aluminum center provides facial selectivity in the cycloaddition process, leading to products with excellent enantiomeric excess [22] [25].
Ester enolate-imine cyclocondensation methodology employs chiral auxiliaries such as (-)-menthyl esters to induce asymmetry [24]. The lithium enolates generated from N,N-bis(silyl)glycinates react with N-para-methoxyphenyl-arylaldimines to provide trans-3-amino-β-lactams with exceptional enantiopurity [24]. The (-)-menthyl auxiliary proves particularly effective, achieving greater than 99% enantiomeric excess in favorable cases [24].
The ketene-imine [2+2] cycloaddition represents an alternative approach wherein the choice of imine protecting group dramatically influences stereochemical outcomes [25] [24]. N-Tosyl imines predominantly generate cis-β-lactams, while N-triflyl imines preferentially furnish trans isomers [25]. This protecting group effect enables stereocomplementary synthesis strategies [25] [24].
Palladium-catalyzed carbamoylation of C(sp³)-H bonds provides a novel route to β-lactam formation [26]. This methodology operates under stoichiometric carbon monoxide conditions and accommodates various primary, secondary, and activated tertiary C-H bonds [26]. The feasibility of enantioselective versions using chiral phosphonite ligands demonstrates the versatility of this approach [26].
Electrochemical cyclization methods employ chiral copper complexes to facilitate asymmetric β-lactam formation [14]. The electrochemical oxidation generates amidyl radicals that undergo intramolecular cyclization to form the four-membered lactam ring [14]. While yields are typically moderate, the method offers operational simplicity and mild reaction conditions [14].
The formation of valerophenone derivatives through electrophilic aromatic substitution represents a direct application of pentanoyl chloride, 2-chloro- in aromatic ketone synthesis [16] [27]. This transformation proceeds through the classic Friedel-Crafts acylation mechanism, generating diversely substituted aromatic ketones with the 2-chloropentanoyl functionality [15] [16].
The reaction mechanism involves initial formation of the acylium ion through interaction with Lewis acid catalysts, followed by electrophilic attack on the aromatic substrate [15] [16]. The electron-withdrawing effect of the alpha-chlorine substituent stabilizes the acylium intermediate while enhancing its electrophilic character [28] [27].
Aromatic System | Reaction Conditions | Product Identity | Isolated Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
---|---|---|---|---|---|
Benzene | AlCl₃, CS₂, 25°C | Valerophenone | 88 | 60-62 | ¹H NMR: δ 2.95 (t, CH₂CO) |
Toluene (para) | AlCl₃, CH₂Cl₂, 0°C | 4-Methylvalerophenone | 82 | 45-47 | ¹H NMR: δ 2.40 (s, CH₃) |
Toluene (ortho) | AlCl₃, CH₂Cl₂, 25°C | 2-Methylvalerophenone | 75 | 52-54 | ¹H NMR: δ 2.55 (s, CH₃) |
Anisole | BF₃, PhNO₂, 60°C | 4-Methoxyvalerophenone | 93 | 78-80 | ¹H NMR: δ 3.88 (s, OCH₃) |
Chlorobenzene | FeCl₃, DCE, 40°C | 4-Chlorovalerophenone | 79 | 95-97 | ¹³C NMR: δ 199.8 (C=O) |
Biphenyl | AlCl₃, CS₂, 25°C | 4-Phenylvalerophenone | 85 | 102-104 | ¹H NMR: δ 7.60 (m, ArH) |
Naphthalene | AlCl₃, CS₂, 25°C | 1-Naphthyl Valeroyl Ketone | 87 | 115-117 | ¹H NMR: δ 8.45 (d, ArH) |
Thiophene | ZnCl₂, CH₂Cl₂, 0°C | 2-Thienyl Valeroyl Ketone | 68 | 85-87 | ¹H NMR: δ 7.70 (dd, ArH) |
Benzene acylation proceeds smoothly under standard conditions, employing aluminum chloride catalyst in carbon disulfide solvent [16] [27]. The resulting valerophenone derivative exhibits characteristic spectroscopic features, including a diagnostic triplet at δ 2.95 ppm in the ¹H NMR spectrum corresponding to the α-methylene protons [16] [27].
Toluene demonstrates regioselective acylation favoring the para position due to steric and electronic factors [15] [17]. The 4-methylvalerophenone product forms in good yield with minimal ortho-substitution [15] [19]. The methyl substituent's electron-donating properties activate the aromatic ring toward electrophilic attack while directing substitution to the less sterically hindered para position [17] [19].
Anisole exhibits exceptional reactivity owing to the powerful electron-donating effect of the methoxy group [15] [19]. The reaction proceeds efficiently at elevated temperatures using boron trifluoride as catalyst, affording 4-methoxyvalerophenone in outstanding yield [15] [17]. The methoxy group's directing influence ensures exclusive para-substitution [19].
Chlorobenzene presents reduced reactivity compared to electron-rich aromatics, necessitating more vigorous conditions and alternative catalysts such as ferric chloride [20] [19]. The electron-withdrawing chlorine substituent deactivates the ring toward electrophilic substitution while directing incoming electrophiles to the para position [15] [19].
Polycyclic aromatic systems like naphthalene undergo preferential α-substitution due to the enhanced reactivity of the α-position [15] [16]. The reaction proceeds efficiently under standard Friedel-Crafts conditions, generating the 1-naphthyl valeroyl ketone with high regioselectivity [15] [19].
Heterocyclic substrates require specialized conditions to accommodate their unique electronic properties [14] [19]. Thiophene acylation employs zinc chloride catalyst at reduced temperature to prevent ring degradation while maintaining reasonable yields [14] [19]. The α-position of thiophene demonstrates preferred reactivity, consistent with the electron-rich nature of the heterocycle [14].
The formation of acid chlorides, including pentanoyl chloride, 2-chloro-, involves complex mechanistic pathways that can proceed through either pericyclic or ionic mechanisms depending on the reagents and conditions employed. Computational studies have revealed that acid chloride formation from α-chlorinated carboxylic acids using thionyl chloride consistently proceeds via two competing pathways, both involving three activation barriers with moderate Gibbs free energies less than 190 kilojoules per mole [1].
Ionic Pathway Mechanisms
The predominant mechanism for acid chloride formation involves ionic intermediates through sequential substitution reactions. When chlorinated carboxylic acids react with thionyl chloride, the process initiates with nucleophilic attack by the carbonyl oxygen on the sulfur center, forming a mixed anhydride intermediate [1]. This pathway is characterized by the formation of cyclic activated complexes throughout the reaction coordinate, distinguishing it from simple concerted mechanisms.
Density functional theory calculations demonstrate that for α-chlorinated carboxylic acids (where n = 0-3 chlorine substituents), the structural evolution consistently follows ionic pathways rather than pericyclic mechanisms [1]. The reaction proceeds through tetrahedral intermediates where the leaving group departure is facilitated by intramolecular hydrogen chloride transfer, making one pathway slightly more productive than its competing alternative.
Pericyclic Considerations
While pericyclic mechanisms involving concerted bond formation and breaking are theoretically possible for acyl chloride formation, experimental and computational evidence strongly favors ionic pathways for most synthetic conditions. The absence of pericyclic character is attributed to the lack of appropriate orbital symmetry matching required for concerted processes in these systems [2].
Computational studies using various density functional methods (MP2/6-31+G* and B3LYP/6-31+G) have shown that acyl transfer reactions involving chloride nucleophiles and electrophilic acyl centers proceed through addition-elimination mechanisms rather than concerted pericyclic processes [2]. The energy gap between σ and π orbitals serves as the determining factor for whether reactions proceed through intermediate or transition state complexes.
Kinetic isotope effects provide crucial mechanistic insights into chlorine displacement reactions involving acid chlorides. The magnitude and direction of isotope effects reveal information about bond-breaking and formation patterns in transition states, particularly for reactions involving ³⁵Cl/³⁷Cl isotopic substitution.
Primary Chlorine Isotope Effects
Chlorine kinetic isotope effects in nucleophilic displacement reactions typically range from 1.004 to 1.008, depending on the degree of carbon-chlorine bond cleavage in the transition state [3] [4]. For reactions involving acid chlorides, these effects provide direct evidence for the extent of chloride departure during the rate-determining step.
Studies of chlorine isotope effects in substitution reactions have demonstrated that larger isotope effects correlate with greater carbon-chlorine bond rupture in the transition state [4]. For example, the reaction of benzyl chloride with sodium borohydride shows a chlorine isotope effect of k₃⁵/k₃⁷ = 1.0072 ± 0.0002, indicating substantial carbon-chlorine bond breaking in the transition state.
Secondary Isotope Effects in α-Chlorinated Systems
The presence of α-chlorine substituents in pentanoyl chloride, 2-chloro- introduces additional complexity through secondary isotope effects. Deuterium substitution studies on chlorinated compounds have revealed that the isotope effect magnitude decreases with increasing chlorine substitution [5]. For chlorinated alkanes, the kinetic isotope effect for hydrogen/deuterium abstraction shows values of k₁/k₂ = 4.26 ± 0.12 at 298 K, decreasing to 3.56 ± 0.09 at 370 K.
The inverse temperature dependence observed in these systems suggests that the transition state involves significant reorganization of the chlorinated carbon framework [5]. This effect is particularly pronounced in compounds with multiple chlorine substituents, where steric and electronic interactions modify the reaction coordinate.
Computational Modeling of Isotope Effects
Advanced computational methods combining density functional theory with isotope effect calculations have provided detailed insights into the relationship between structure and reactivity. Studies using the ONIOM quantum mechanical/quantum mechanical scheme have successfully modeled chlorine isotope effects, yielding values that closely match experimental observations [3].
The intrinsic chlorine kinetic isotope effect reaches maximum values of approximately 1.0066 for optimal geometric arrangements, representing the upper limit for systems where chloride departure is completely rate-limiting [3]. Deviations from these maximum values indicate either incomplete bond breaking or competing mechanistic pathways.
Computational chemistry has emerged as an indispensable tool for understanding the intricate details of acyl transfer mechanisms, particularly for chlorinated systems like pentanoyl chloride, 2-chloro-. Modern quantum chemical methods provide atomic-level insights into transition state geometries, energetics, and electronic distributions that govern reactivity patterns.
Density Functional Theory Approaches
Comprehensive computational studies using various density functional theory methods have established that acyl transfer reactions involving acid chlorides proceed through well-defined transition states with characteristic geometric parameters [6]. For the hydrolysis of acid chlorides, calculations performed in both acetone and water solvents demonstrate that the mechanism follows a concerted S_N2-type pathway with distorted tetrahedral transition state geometry.
The transition state for chloroacetyl chloride hydrolysis exhibits specific structural features: the nucleophile and leaving group maintain equal distances from the central carbon atom, confirming the concerted nature of the process [6]. Solvent molecules act as both general base and general acid catalysts, significantly influencing the electronic structure of the transition state.
Electronic Structure Analysis
Natural bond orbital analysis has revealed critical insights into the electronic factors governing acyl transfer reactivity. The relative reactivity of different acyl chlorides correlates directly with the energy gap between σ and π* orbitals in the carbonyl system [2]. When this energy gap is smaller, the likelihood of forming stable tetrahedral intermediates increases, while larger gaps favor direct transition state pathways.
For pentanoyl chloride derivatives with α-chlorine substitution, the electron-withdrawing effect of the chlorine atom modifies both the ground state and transition state electronic structures. Computational studies indicate that chlorine substitution increases the electrophilicity of the carbonyl carbon while simultaneously affecting the leaving group ability of the chloride ion [6].
Solvent Effects and Transition State Solvation
Polarizable continuum model calculations have demonstrated that solvent effects play a crucial role in determining the relative energies of different mechanistic pathways. The SCIPCM model with dielectric constants corresponding to common organic solvents shows that solvent stabilization can alter activation barriers by 20-40 kilojoules per mole [2].
In aqueous environments, the transition state for acid chloride hydrolysis becomes more polar and shows enhanced stabilization through hydrogen bonding interactions [6]. The computational data reveals that water molecules form specific orientations around the transition state, with some acting as proton donors to the developing chloride anion while others accept protons from the nucleophilic water molecule.
Reaction Coordinate Analysis
Intrinsic reaction coordinate calculations provide detailed maps of the potential energy surface connecting reactants and products through the transition state. These calculations confirm that acyl transfer reactions follow asynchronous pathways where bond formation and breaking occur at different rates along the reaction coordinate [7].
For the specific case of chlorinated acyl chlorides, the reaction coordinate shows early transition states for nucleophilic attack followed by later transition states for leaving group departure. This asynchronous behavior results from the electronic effects of α-chlorine substitution, which stabilizes the developing carbocation character while retarding chloride elimination.
Spectroscopic techniques provide essential experimental evidence for the existence and structure of reactive intermediates in chlorination reactions. The characterization of these transient species requires sophisticated analytical methods capable of detecting short-lived molecular structures under reaction conditions.
Infrared Spectroscopic Identification
Infrared spectroscopy serves as a primary tool for identifying acyl chloride intermediates, with characteristic carbonyl stretching frequencies providing definitive structural information. Acyl chlorides typically exhibit carbonyl absorption bands between 1750-1800 cm⁻¹, significantly higher than corresponding carboxylic acids due to reduced electron density on the carbonyl oxygen [8] [9].
For chlorinated acyl chlorides like pentanoyl chloride, 2-chloro-, the presence of α-chlorine substitution introduces additional spectroscopic complexity. Studies of similar chlorinated systems show carbonyl frequencies in the range of 1738-1760 cm⁻¹, with the exact position depending on the extent of chlorine substitution and conformational effects [10].
The infrared spectra of reactive intermediates formed during acid chloride synthesis reveal the presence of mixed anhydride species that serve as precursors to the final acyl chloride products. For example, acyl dichlorophosphates formed during phosphoryl chloride-mediated synthesis show characteristic phosphorus-oxygen stretching bands around 1200-1300 cm⁻¹, confirming their intermediate role [11].
Nuclear Magnetic Resonance Studies
Nuclear magnetic resonance spectroscopy provides detailed structural information about reactive intermediates, particularly through ³¹P and ¹³C NMR monitoring of phosphorus-containing intermediates. Studies of mixed carboxylic-dichlorophosphoric anhydrides show distinctive ³¹P chemical shifts around +1.66 parts per million relative to 85% phosphoric acid [11].
Carbon-13 NMR analysis reveals specific patterns for acyl carbon environments in chlorinated intermediates. The benzoyl carbon in mixed anhydride intermediates appears at 158.3 parts per million with characteristic phosphorus-carbon coupling constants of 11.5 Hz, providing unambiguous structural confirmation [11].
Online NMR Monitoring of Reaction Progress
Advanced online NMR spectroscopy techniques enable real-time monitoring of intermediate formation and consumption during acid chloride synthesis. These studies have provided direct spectroscopic evidence for previously hypothesized dimer anhydride intermediates and revealed the presence of acyl chloride species as transient intermediates [12].
The application of online NMR monitoring to 3-methylpentanoic acid reactions has demonstrated the formation of 3-methylpentanoyl chloride as a detectable intermediate species [12]. This observation confirms the multi-step nature of acid chloride formation and validates computational predictions about reaction mechanisms.
Mass Spectrometric Characterization
High-resolution electrospray ionization mass spectrometry provides molecular-level identification of reactive intermediates formed during chlorination reactions. This technique has successfully identified transient hypochlorite complexes and other short-lived species that participate in chlorination mechanisms [13].
Fast atom bombardment mass spectrometry offers an alternative approach for analyzing chlorinated intermediates, particularly when coupled with isotopic labeling studies. The technique enables direct measurement of chlorine isotope ratios in recovered silver chloride precipitates, providing mechanistic insights into chlorine transfer processes [4].
Spectroscopic Evidence for Transition State Character
Advanced spectroscopic techniques combined with theoretical calculations provide insights into transition state character through analysis of vibrational frequencies and electronic transitions. Studies of chlorinated systems reveal that transition states exhibit characteristics intermediate between reactant and product vibrational patterns [14].
The analysis of ground state vibrational frequencies for chlorinated compounds provides benchmarks for computational models of transition states. Fourier transform infrared measurements on various chlorinated substrates achieve average errors of ±0.03% when compared to computational predictions, validating the accuracy of theoretical transition state models [14].